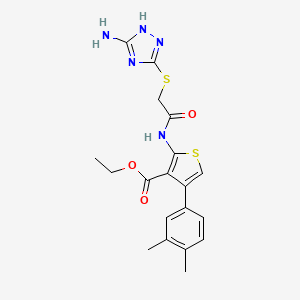
(E)-methyl 4,5-dimethoxy-2-(3-(thiophen-2-yl)acrylamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(E)-methyl 4,5-dimethoxy-2-(3-(thiophen-2-yl)acrylamido)benzoate" is a chemically synthesized molecule that appears to be related to various research areas, including organic synthesis and chemical analysis. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules and their synthesis, structural elucidation, and properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, where methyl-4-formylbenzoate and phenylhydrazine are condensed . Similarly, the synthesis of 3,3-bis(alkylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylonitriles involves dithiocarboxylation of acetic acid derivatives . These methods suggest that the synthesis of the compound may also involve such condensation or functionalization reactions.
Molecular Structure Analysis
Structural elucidation is a critical step in understanding the properties of a compound. Techniques such as IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single crystal X-ray diffraction are employed for this purpose . For instance, the crystal structure of ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate was determined by X-ray analysis . These techniques could be applied to "this compound" to gain insights into its molecular structure.
Chemical Reactions Analysis
Understanding the chemical reactions that a compound can undergo is essential for its application. For example, the reaction of methyl 3-methoxy-2-(2-benzamidophenyl)acrylate with sodium methoxide in methanol leads to the formation of 3-(α-methoxymethylene)oxindole . This indicates that acrylate compounds can undergo transformations under certain conditions, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its structure. The paper on (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate discusses its thermodynamic and non-linear optical (NLO) properties, as well as its behavior in solvent media . These properties are important for applications in materials science and other fields. The compound "this compound" would also have specific physical and chemical properties that could be studied using similar approaches.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : A study by Talupur et al. (2021) details the synthesis of thiophene-2-carboxamides, involving steps like hydrolysis and condensation, integral for creating (E)-methyl 4,5-dimethoxy-2-(3-(thiophen-2-yl)acrylamido)benzoate and similar compounds. These processes contribute significantly to the field of organic chemistry and drug development (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological and Pharmaceutical Applications
- Antimicrobial Activity : Studies have investigated compounds similar to this compound for antimicrobial properties. For instance, Hegab et al. (2009) explored the antimicrobial activity of related thiophene compounds, indicating potential biomedical applications of such molecules (Hegab, Elmalah, & Gad, 2009).
Advanced Material Development
- Organic Sensitizers in Solar Cells : In the field of renewable energy, novel organic sensitizers, which include thiophene units, have been synthesized for solar cell applications. Kim et al. (2006) reported on sensitizers with high conversion efficiencies, demonstrating the potential of thiophene-based compounds in photovoltaic technology (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Chemical Properties and Reactivity
- Reactivity Studies : The reactivity of thiophene derivatives, like this compound, has been a subject of study. For example, Somei et al. (1977) investigated the photochemical and thermal reactions of related compounds, providing insights into their chemical behavior and potential applications in synthetic chemistry (Somei, Kitamura, Fujii, Hashiba, Kawai, & Kaneko, 1977).
Propriétés
IUPAC Name |
methyl 4,5-dimethoxy-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-21-14-9-12(17(20)23-3)13(10-15(14)22-2)18-16(19)7-6-11-5-4-8-24-11/h4-10H,1-3H3,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGALPFMGHWDMO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C=CC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)/C=C/C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid](/img/structure/B3017175.png)
amino}propanoic acid](/img/structure/B3017176.png)
![N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3017177.png)
![1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3017179.png)

![N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3017181.png)
![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B3017183.png)
![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)



![8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3017191.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)